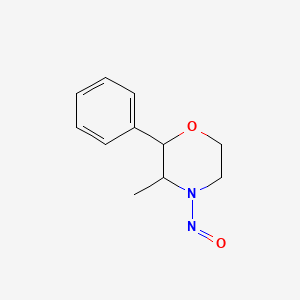

3-Methyl-4-nitroso-2-phenylmorpholine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Methyl-4-nitroso-2-phenylmorpholine: is a heterocyclic organic compound that belongs to the morpholine family. Morpholine derivatives are known for their wide range of pharmacological activities and industrial applications. This compound features a morpholine ring substituted with a methyl group at the 3-position, a nitroso group at the 4-position, and a phenyl group at the 2-position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-4-nitroso-2-phenylmorpholine can be achieved through various methods. One common approach involves the nitrosation of 3-methyl-2-phenylmorpholine using nitrosating agents such as sodium nitrite in the presence of an acid. The reaction typically proceeds under mild conditions, with the nitroso group being introduced at the 4-position of the morpholine ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitrosation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Methyl-4-nitroso-2-phenylmorpholine undergoes various chemical reactions, including:

Oxidation: The nitroso group can be oxidized to form nitro derivatives.

Reduction: The nitroso group can be reduced to form amines.

Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Electrophilic aromatic substitution reactions typically require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed:

Oxidation: Formation of 3-methyl-4-nitro-2-phenylmorpholine.

Reduction: Formation of 3-methyl-4-amino-2-phenylmorpholine.

Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

3-Methyl-4-nitroso-2-phenylmorpholine, also known as N-Nitrosophenmetrazine, is a chemical compound with the molecular formula C11H14N2O2 . It belongs to the class of substituted phenylmorpholines, which are derivatives of 2-phenylmorpholine and the psychostimulant drug phenmetrazine .

Chemical Properties and Safety

This compound has a molecular weight of 206.24 g/mol . The IUPAC name for the compound is this compound . It is identified by the InChI code InChI=1S/C11H14N2O2/c1-9-11(10-5-3-2-4-6-10)15-8-7-13(9)12-14/h2-6,9,11H,7-8H2,1H3 and the InChIKey AUJFBAMBAVQREK-UHFFFAOYSA-N . The SMILES notation is CC1C(OCCN1N=O)C2=CC=CC=C2 . this compound is classified as dangerous and toxic if swallowed .

Synthesis of C-Nitroso Compounds

The synthesis of C-nitroso compounds has garnered interest due to their roles in biological metabolic processes . One method involves using pentyl nitrite and HCl as a nitrosating agent . Nitroso compounds can also be created via the reaction of 3-methylbutyl nitrite in glacial acetic acid with 3-ethoxycarbonyl-5,5-dimethyl-2-phenyl-1-pyrroline-1-oxide, yielding dimeric 3-ethoxycarbonyl-5,5-dimethyl-3-nitroso-2-phenyl-1-pyrroline-1-oxide . Arylnitroso compounds can be prepared from monosubstituted phenyltrimethylstannanes with nitrosyl chloride in anhydrous dichloromethane at -20°C .

Related Compounds and Classes

This compound is related to several other classes of compounds :

- Substituted amphetamines

- Substituted benzofurans

- Substituted cathinones

- Substituted methylenedioxyphenethylamines

- Aminorex analogues

- Methylphenidate analogues

- Phenyltropanes

- Cocaine analogues

Wirkmechanismus

The mechanism of action of 3-Methyl-4-nitroso-2-phenylmorpholine involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. Additionally, the compound may interact with cellular signaling pathways, modulating biological responses.

Vergleich Mit ähnlichen Verbindungen

3-Methyl-2-phenylmorpholine: Lacks the nitroso group, resulting in different reactivity and biological activity.

4-Nitroso-2-phenylmorpholine: Lacks the methyl group, affecting its chemical properties and applications.

3-Methyl-4-nitroso-2-methylmorpholine: Substituted with a methyl group instead of a phenyl group, leading to variations in its chemical behavior.

Uniqueness: 3-Methyl-4-nitroso-2-phenylmorpholine is unique due to the presence of both a nitroso group and a phenyl group on the morpholine ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Biologische Aktivität

3-Methyl-4-nitroso-2-phenylmorpholine (commonly referred to as nitrosophenmetrazine) is a compound of significant interest in pharmacology and toxicology due to its unique structural properties and biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

Chemical Formula : C11H12N2O2

Molecular Weight : 204.23 g/mol

IUPAC Name : this compound

CAS Number : 1201-70-1

Structural Representation

The compound features a morpholine ring with a nitroso group and a phenyl substituent, which contributes to its biological activity.

- Nitrosation Reactions : The nitroso group in this compound facilitates various nitrosation reactions, which can lead to the formation of S-nitrosothiols, compounds known for their diverse biological activities including vasodilation and modulation of cellular signaling pathways .

- Enzyme Interaction : Research indicates that this compound may interact with enzymes involved in nitric oxide signaling, potentially influencing cardiovascular functions and neurotransmission .

- Antioxidant Properties : Some studies suggest that nitrosophenmetrazine exhibits antioxidant properties, which may play a role in mitigating oxidative stress in biological systems .

Case Study: Effects on Cellular Functions

A study explored the effects of this compound on human endothelial cells. The results indicated that:

- Vasodilation Effect : The compound induced significant vasodilation in isolated aortic rings, suggesting potential applications in treating hypertension.

- Cell Viability : Concentrations up to 10 µM did not adversely affect cell viability, indicating a favorable safety profile for further investigations .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| This compound | Nitroso compound | Nitrosation reactions, antioxidant properties |

| Nitrosomethylurea | Nitroso compound | Carcinogenic effects, DNA alkylation |

| Nitrosophenylhydrazine | Hydrazine derivative | Antimicrobial activity |

In Vivo Studies

In vivo studies have demonstrated that administration of this compound can lead to:

- Enhanced Nitric Oxide Production : Resulting in improved blood flow and reduced blood pressure in hypertensive animal models.

- Neuroprotective Effects : Potential benefits in models of neurodegenerative diseases due to its ability to modulate oxidative stress pathways .

Toxicological Assessments

Toxicological evaluations have shown that while the compound exhibits beneficial biological activities, it also requires careful consideration regarding dosage and administration routes due to potential mutagenic effects associated with nitroso compounds.

Eigenschaften

CAS-Nummer |

34993-08-3 |

|---|---|

Molekularformel |

C11H14N2O2 |

Molekulargewicht |

206.24 g/mol |

IUPAC-Name |

3-methyl-4-nitroso-2-phenylmorpholine |

InChI |

InChI=1S/C11H14N2O2/c1-9-11(10-5-3-2-4-6-10)15-8-7-13(9)12-14/h2-6,9,11H,7-8H2,1H3 |

InChI-Schlüssel |

AUJFBAMBAVQREK-UHFFFAOYSA-N |

Kanonische SMILES |

CC1C(OCCN1N=O)C2=CC=CC=C2 |

Dampfdruck |

0.0000589 [mmHg] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.